3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
Brand Name: Vulcanchem
CAS No.: 308796-41-0
VCID: VC3848852
InChI: InChI=1S/C19H34O6Si/c1-12(2)26(13(3)4,14(5)6)23-11-18-19(25-16(8)21)17(9-10-22-18)24-15(7)20/h9-10,12-14,17-19H,11H2,1-8H3/t17-,18-,19+/m1/s1
SMILES: CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Molecular Formula: C19H34O6Si
Molecular Weight: 386.6 g/mol

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

CAS No.: 308796-41-0

Cat. No.: VC3848852

Molecular Formula: C19H34O6Si

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal - 308796-41-0

Specification

CAS No. 308796-41-0
Molecular Formula C19H34O6Si
Molecular Weight 386.6 g/mol
IUPAC Name [(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate
Standard InChI InChI=1S/C19H34O6Si/c1-12(2)26(13(3)4,14(5)6)23-11-18-19(25-16(8)21)17(9-10-22-18)24-15(7)20/h9-10,12-14,17-19H,11H2,1-8H3/t17-,18-,19+/m1/s1
Standard InChI Key QKFMTAHXVXFZEZ-QRVBRYPASA-N
Isomeric SMILES CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C
SMILES CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Features

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal belongs to the class of glycals, unsaturated carbohydrate derivatives with a 1,2-double bond between C-1 and C-2. The TIPS group at C-6 provides steric bulk and orthogonal protection, while the acetyl groups at C-3 and C-4 enhance solubility in organic solvents . The compound’s stereochemistry is defined by the D-glucose backbone, with configurations at C-3, C-4, and C-5 preserved during synthesis.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H34O6Si\text{C}_{19}\text{H}_{34}\text{O}_6\text{Si}
Molecular Weight386.6 g/mol
Density1.042 g/mL at 25°C
Refractive Index (n20Dn^20_D)1.468
Flash Point>230°F (110°C)

The IUPAC name, [(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate , reflects its stereochemical complexity. The TIPS group (Si(C(CH3)2)3\text{Si}(\text{C}(\text{CH}_3)_2)_3) contributes to the compound’s hydrophobicity, facilitating purification via silica gel chromatography .

Synthesis and Reaction Pathways

The synthesis of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal typically begins with D-glucal, which undergoes sequential protection steps:

  • Silylation at C-6: Reacting D-glucal with triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole) selectively protects the primary hydroxyl group at C-6 .

  • Acetylation at C-3 and C-4: Acetic anhydride or acetyl chloride introduces acetyl groups at the secondary hydroxyls, often using catalytic DMAP or pyridine .

Critical Reaction Conditions:

  • Temperature: Silylation proceeds optimally at 0–25°C to minimize side reactions.

  • Solvents: Anhydrous dichloromethane or tetrahydrofuran ensures compatibility with moisture-sensitive silylating agents .

A recent innovation involves enzymatic deprotection of precursor 3,4,6-tri-O-acetyl-D-glucal using lipases (e.g., from Pseudomonas fluorescens), selectively removing the C-3 acetyl group in tt-amyl alcohol/butanol mixtures . This biocatalytic method avoids harsh acidic/basic conditions, preserving the TIPS and remaining acetyl groups .

Applications in Organic Synthesis

Glycosylation Reactions

The C-1/C-2 double bond in 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal enables Ferrier rearrangements, forming C-glycosides or 2,3-unsaturated thioglycosides. For example, BF₃·OEt₂-catalyzed reaction with thiols yields thioglycosides with retained stereochemistry at C-4 and C-6 .

Orthogonal Deprotection Strategies

The TIPS group’s stability toward acidic conditions allows sequential deprotection. In a recent study, the C-6 TIPS ether was cleaved using tetrabutylammonium fluoride (TBAF), exposing the hydroxyl for further glycosylation while preserving acetyl groups .

Table 2: Comparative Deprotection Efficiency

ReagentTarget GroupConditionsYield (%)
TBAFTIPS (C-6)THF, 0°C, 1h92
LipaseAcetyl (C-3)tt-Amyl alcohol, 40°C, 24h85
NaOMe/MeOHAcetyl (C-3/C-4)25°C, 2h95

Natural Product Synthesis

This glucal derivative has been utilized in the total synthesis of oligosaccharides and macrocyclic lactones. For instance, it served as a key intermediate in constructing the trisaccharide core of immunostimulatory glycolipids, where regioselective glycosylations at C-4 were critical .

Recent Research Advancements

Enzymatic Deprotection Techniques

The aforementioned lipase-mediated alcoholysis offers a sustainable alternative to traditional methods. In gram-scale reactions, the enzyme retained >80% activity after five cycles, underscoring its industrial viability .

Novel Protecting Group Combinations

Researchers have coupled TIPS with photolabile groups (e.g., nitrobenzyl ethers) at C-2, enabling UV-triggered deprotection in multistep syntheses. This strategy was applied in synthesizing light-activated prodrugs .

Computational Modeling

DFT studies on the TIPS group’s steric effects revealed that its SiO\text{Si}-\text{O} bond rotation barrier (ΔG=12.3kcal/mol\Delta G^\ddagger = 12.3 \, \text{kcal/mol}) influences reaction kinetics, particularly in SN2-type glycosylations.

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